molecular formula C9H8N2O B12537374 3-(5-Methylpyridin-2-YL)-3-oxopropanenitrile CAS No. 868395-55-5

3-(5-Methylpyridin-2-YL)-3-oxopropanenitrile

Cat. No.: B12537374
CAS No.: 868395-55-5
M. Wt: 160.17 g/mol
InChI Key: VXBQUNZAXREHGC-UHFFFAOYSA-N
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Description

3-(5-Methylpyridin-2-YL)-3-oxopropanenitrile is a nitrile-containing β-keto compound featuring a 5-methylpyridin-2-yl substituent. This structure combines the electron-withdrawing nitrile group with a pyridine ring, making it a versatile intermediate in heterocyclic synthesis. Its reactivity stems from the keto-enol tautomerism and the electrophilic nature of the pyridine ring, enabling applications in pharmaceutical and agrochemical research.

Properties

CAS No.

868395-55-5

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-(5-methylpyridin-2-yl)-3-oxopropanenitrile

InChI

InChI=1S/C9H8N2O/c1-7-2-3-8(11-6-7)9(12)4-5-10/h2-3,6H,4H2,1H3

InChI Key

VXBQUNZAXREHGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C(=O)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylpyridin-2-YL)-3-oxopropanenitrile typically involves the condensation of 5-methyl-2-pyridinecarboxaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylpyridin-2-YL)-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: 3-(5-Methylpyridin-2-YL)-3-oxopropanoic acid.

    Reduction: 3-(5-Methylpyridin-2-YL)-3-aminopropanenitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Methylpyridin-2-YL)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of novel materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(5-Methylpyridin-2-YL)-3-oxopropanenitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Target Compound Reactivity

  • Cyclocondensation : Forms pyridine- or pyrazole-fused systems when reacted with nitrogen nucleophiles .
  • Nucleophilic substitution : The pyridine ring’s electrophilic sites enable functionalization at specific positions .

Comparative Reactivity

  • Indole derivative : Reacts with aldehydes and ketones to form bis(indolyl)pyridines via multicomponent reactions .
  • Chloropyridine derivative : Chlorine substitution enhances reactivity in cross-coupling reactions .
  • Furan derivative : Participates in cycloadditions due to the furan ring’s conjugated system .

Physical Properties

  • Limited experimental data are available for the target compound, but substituents influence: Solubility: Methylpyridine enhances solubility in polar solvents compared to indole or furan derivatives. Melting points: Likely higher than furan analogs due to stronger intermolecular interactions .

Biological Activity

3-(5-Methylpyridin-2-YL)-3-oxopropanenitrile is a compound of increasing interest in the fields of medicinal chemistry and biological research. Its unique structure, featuring a pyridine ring and a nitrile group, contributes to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8N2O\text{C}_9\text{H}_8\text{N}_2\text{O}

This compound is characterized by:

  • A 5-methyl substitution on the pyridine ring.
  • A nitrile functional group which enhances its reactivity.
  • A carbonyl group adjacent to the nitrile, contributing to its potential biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. Research indicates that it may:

  • Inhibit enzymes or receptors , affecting metabolic pathways.
  • Disrupt cellular functions in microbial organisms, leading to antimicrobial effects.
  • Induce apoptosis in cancer cells through various signaling pathways.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. Notably, it has demonstrated significant activity against various bacterial strains:

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus2078.125
Escherichia coli1539.063
Candida albicans1639.063
Aspergillus niger26312.5

These results indicate that the compound exhibits moderate to strong antimicrobial activity, particularly against gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans .

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can induce cytotoxic effects in various cancer cell lines. For example:

  • P388 leukemia cells demonstrated sensitivity to treatment with derivatives of this compound.

A study highlighted that certain analogs of this compound exhibited IC50 values in the low micromolar range, indicating effective inhibition of cancer cell proliferation .

Biofilm Formation Inhibition

Another significant aspect of its biological activity is its ability to inhibit biofilm formation, which is crucial in preventing persistent infections caused by biofilm-forming pathogens. The inhibition percentages against biofilm formation were reported as follows:

CompoundBiofilm Inhibition (%)
4b76.59
7a76.00
7d82.06
8e81.08

These results suggest that certain derivatives can effectively disrupt biofilm integrity, making them promising candidates for further development in treating chronic infections .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against both gram-positive and gram-negative bacteria. Results indicated that modifications on the pyridine ring significantly influenced activity levels .
  • Cytotoxicity Assessment : Another research project focused on the cytotoxic effects of this compound on different cancer cell lines, revealing promising results for its use as an anticancer agent .

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